Furyltrimethylenglykol

Chiral synthesis Stereochemistry Optical activity

Researchers requiring chiral 1,3-diols often face limited access to optically active, heteroaromatic building blocks. Furyltrimethylenglykol addresses this gap as a biomass-derived furan diol with a defined chiral center. • Optical activity: [α]D = -10.5° to -11.2°, suitable for synthesizing enantiomerically pure furan pharmaceuticals. • Bifunctional reactivity: Combines a 1,3-propanediol backbone with an electron-rich furan ring for polycondensation or electrophilic substitution. • Supply reliability: Offered with validated purity for immediate use in asymmetric catalysis and bio-based polymer research.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
Cat. No. B15355636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuryltrimethylenglykol
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(CCO)O
InChIInChI=1S/C7H10O3/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,8-9H,3-4H2
InChIKeyHSIKCVGPPAKYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furyltrimethylenglykol: Properties & History


Furyltrimethylenglykol is primarily identified as 1-(2-furyl)propane-1,3-diol, a chiral diol with a furan ring attached to a 1,3-propanediol backbone [1]. Its molecular formula is C7H10O3, with a molecular weight of 142.15 g/mol [2]. The compound was first synthesized over a century ago via the fermentation of furfural by yeast, establishing it as an early example of a chiral synthon derived from biomass [3]. Key physical properties include a melting point of 50.5 °C and a boiling point of 235 °C [3]. Its structural distinction lies in the combination of a furan heterocycle and two hydroxyl groups, making it a bifunctional building block for organic synthesis [4].

Why Standard Diols Cannot Replace Furyltrimethylenglykol


Generic substitution of Furyltrimethylenglykol with simple aliphatic diols like 1,3-propanediol or its achiral, methylated analogs is not chemically equivalent due to its unique stereoelectronic profile. The compound possesses a chiral center at the C1 position, conferring optical activity with a reported specific rotation of approximately [α]D = -10.5° to -11.2° [1]. This chirality is absent in common achiral diols. Furthermore, the presence of the electron-rich furan ring imparts distinct reactivity for electrophilic aromatic substitution and participates in pi-stacking interactions, which are not possible with saturated aliphatic analogs. This combination of features—a chiral scaffold, a heteroaromatic ring, and a 1,3-diol moiety—is essential for applications requiring stereoselective transformations or the construction of furan-containing molecular architectures [2].

Furyltrimethylenglykol: Quantitative Comparison Data


Optical Rotation vs. Achiral Diols

Furyltrimethylenglykol, as isolated from the historical fermentation process, is an optically active compound. Its specific rotation was measured at [α]D = -10.5° and -11.2° in two separate determinations [1]. This is a direct, quantifiable differentiator from its most common achiral comparators, such as 1,3-propanediol or 2,2-dimethyl-1,3-propanediol, which have a specific rotation of 0°. This property is crucial for applications requiring enantiomerically pure building blocks.

Chiral synthesis Stereochemistry Optical activity

Lipophilicity vs. Common Aliphatic Diols

The lipophilicity of Furyltrimethylenglykol, indicated by its calculated logP value of -0.2 [1], positions it differently from both highly polar and highly lipophilic diols. In comparison, the simple aliphatic diol 1,3-propanediol has a reported logP of approximately -1.0 [2]. This difference of approximately 0.8 log units suggests that Furyltrimethylenglykol has a greater affinity for organic phases and may exhibit different membrane permeability or extraction behavior.

Physicochemical properties Solubility Lipophilicity

Chiral Scaffold in Chemo-Enzymatic Synthesis

Research has demonstrated the utility of furan-containing diols like Furyltrimethylenglykol in the synthesis of chiral furan amino acids. A study on the one-pot chemo-enzymatic synthesis of chiral furan amino acids from biomass highlights the role of such furan-based chiral synthons [1]. While this study uses related compounds, it establishes the principle that the furan ring and chiral center of this class of compounds are valuable for constructing complex, biologically relevant molecules.

Chemo-enzymatic synthesis Biomass conversion Amino acid synthesis

Furyltrimethylenglykol: Recommended Applications


Chiral Furan Bioactive Molecule Synthesis

Given its documented optical activity ([α]D = -10.5° to -11.2°) [1], Furyltrimethylenglykol is an appropriate candidate for use as a chiral starting material or intermediate. This is especially relevant for projects aiming to synthesize enantiomerically pure furan derivatives, such as furan amino acids or furyl-substituted pharmaceuticals, where the stereochemical outcome is critical for biological activity [2].

Biomass-Derived Polymer Building Blocks

The compound's origin from the fermentation of furfural, a major biomass-derived platform chemical, makes it a historically significant and relevant monomer for the development of novel bio-based polymers [3]. Its bifunctional diol structure allows it to be incorporated into polyesters or polyurethanes, while the furan ring can impart desirable properties like rigidity, UV absorbance, or sites for further functionalization.

Asymmetric Catalysis & Chiral Auxiliaries

The inherent chirality and moderate lipophilicity (logP -0.2) [4] of Furyltrimethylenglykol make it a suitable scaffold for designing new chiral ligands or auxiliaries. Its differentiated physicochemical profile compared to simpler diols can be exploited to tune the solubility and phase-transfer properties of the resulting catalysts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furyltrimethylenglykol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.